3-BUTYL-8-(1-HYDROXYIMINOETHYL)-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE
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Overview
Description
3-BUTYL-8-(1-HYDROXYIMINOETHYL)-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE is a synthetic organic compound with the molecular formula C17H21NO4 and a molecular weight of 303.35 g/mol. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTYL-8-(1-HYDROXYIMINOETHYL)-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE typically involves a multi-step process. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of 7-methoxy-4-methylcoumarin as a starting material, which undergoes a series of reactions including alkylation, hydroxyethanimidoylation, and butylation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-BUTYL-8-(1-HYDROXYIMINOETHYL)-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the chromen-2-one core structure.
Scientific Research Applications
3-BUTYL-8-(1-HYDROXYIMINOETHYL)-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, dyes, and pigments due to its chromen-2-one core structure.
Mechanism of Action
The mechanism of action of 3-BUTYL-8-(1-HYDROXYIMINOETHYL)-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-BUTYL-8-(1-HYDROXYIMINOETHYL)-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE include other chromen-2-one derivatives with varying substituents. Examples include:
- 7-methoxy-4-methylcoumarin
- 3-butyl-7-methoxycoumarin
- 8-hydroxy-7-methoxycoumarin
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H21NO4 |
---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
3-butyl-8-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-7-methoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C17H21NO4/c1-5-6-7-13-10(2)12-8-9-14(21-4)15(11(3)18-20)16(12)22-17(13)19/h8-9,20H,5-7H2,1-4H3/b18-11- |
InChI Key |
OSYHJZZOECHPER-WQRHYEAKSA-N |
SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)OC)C(=NO)C)OC1=O)C |
Isomeric SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)OC)/C(=N\O)/C)OC1=O)C |
Canonical SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)OC)C(=NO)C)OC1=O)C |
Origin of Product |
United States |
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